molecular formula C11H6N2O2 B3369362 4-Nitronaphthalene-1-carbonitrile CAS No. 23245-63-8

4-Nitronaphthalene-1-carbonitrile

Cat. No.: B3369362
CAS No.: 23245-63-8
M. Wt: 198.18
InChI Key: SNUJXDIAMQLCNX-UHFFFAOYSA-N
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Description

4-Nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H6N2O2 It is a derivative of naphthalene, containing both a nitro group (-NO2) and a nitrile group (-CN) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitronaphthalene-1-carbonitrile can be synthesized through the nitration of naphthalene derivatives. One common method involves the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. The reaction is typically carried out under mild conditions with a catalyst such as nickel acetate (Ni(CH3COO)2·4H2O) to enhance the conversion rate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite-assisted regioselective nitration. This method employs nitrogen dioxide and molecular oxygen in the presence of a zeolite catalyst to achieve high selectivity and yield . The process is environmentally friendly and economically viable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Nitronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dinitronaphthalene derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 4-aminonaphthalene-1-carbonitrile.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (III) chloride (FeCl3) are often employed.

Major Products

    Oxidation: Dinitronaphthalene derivatives.

    Reduction: 4-Aminonaphthalene-1-carbonitrile.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

4-Nitronaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitronaphthalene-1-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives. These interactions are crucial for its applications in organic synthesis and biodegradation processes .

Comparison with Similar Compounds

Similar Compounds

    1-Nitronaphthalene: Similar in structure but lacks the nitrile group.

    2-Nitronaphthalene: Another isomer with the nitro group at a different position.

    4-Aminonaphthalene-1-carbonitrile: A reduction product of 4-nitronaphthalene-1-carbonitrile.

Uniqueness

This compound is unique due to the presence of both nitro and nitrile groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo both reduction and substitution reactions distinguishes it from other nitronaphthalene derivatives .

Properties

IUPAC Name

4-nitronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-7-8-5-6-11(13(14)15)10-4-2-1-3-9(8)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUJXDIAMQLCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695376
Record name 4-Nitronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23245-63-8
Record name 4-Nitronaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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